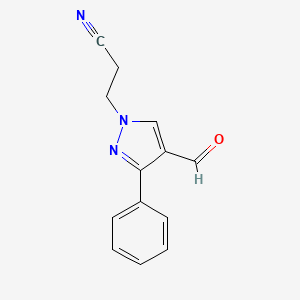
3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile” is a chemical compound with the CAS Number: 255710-82-8 . It has a molecular weight of 225.25 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for “3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile” is 1S/C13H11N3O/c14-7-4-8-16-9-12(10-17)13(15-16)11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,8H2 . This code provides a standard way to encode the compound’s molecular structure .Physical And Chemical Properties Analysis
The compound has a melting point of 68-70 degrees Celsius . It is stored at room temperature and is available in powder form .Aplicaciones Científicas De Investigación
Antibacterial Applications
This compound has been identified to possess antibacterial properties, particularly against pathogenic bacteria such as Staphylococcus aureus and Acinetobacter baumannii . Its efficacy is highlighted by its low minimum inhibitory concentration (MIC), indicating a strong potential for use in antibacterial treatments.
Anti-inflammatory Properties
The pyrazole scaffold, to which this compound belongs, is known for its anti-inflammatory capabilities . This suggests that 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile could be utilized in the development of new anti-inflammatory medications, potentially offering relief for conditions characterized by inflammation.
Cancer Research
Compounds with a pyrazole core are often explored for their anticancer activities. The specific structure of this compound may allow it to interact with cancer cell lines, providing a pathway for the development of novel oncology treatments .
Analgesic Effects
Pyrazole derivatives have been reported to exhibit analgesic effects, which could make 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile a candidate for pain management research . Its potential for reducing pain could be explored further in clinical settings.
Anticonvulsant Potential
The compound’s framework is associated with anticonvulsant properties, suggesting its possible application in the treatment of seizure disorders . Further research could determine its effectiveness and safety in this field.
Antioxidant Activity
Antioxidants play a crucial role in protecting cells from oxidative stress. The pyrazole moiety is known to contribute to antioxidant activity, which means this compound could be valuable in studies aimed at combating oxidative damage .
Mecanismo De Acción
Target of Action
The primary targets of 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile are currently unknown .
Mode of Action
Similar compounds have been shown to disrupt bacterial cell membranes , suggesting that 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile may have similar effects.
Biochemical Pathways
Without specific information on the compound’s targets, it is difficult to determine the exact biochemical pathways affected by 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile are currently unknown . These properties are crucial for understanding the compound’s bioavailability and potential as a therapeutic agent.
Result of Action
aureus and bacteriostatic effects against A. baumannii , suggesting potential antimicrobial activity.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-formyl-3-phenylpyrazol-1-yl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c14-7-4-8-16-9-12(10-17)13(15-16)11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTHLJYQIOKCFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=O)CCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390059 |
Source


|
| Record name | 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile | |
CAS RN |
255710-82-8 |
Source


|
| Record name | 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

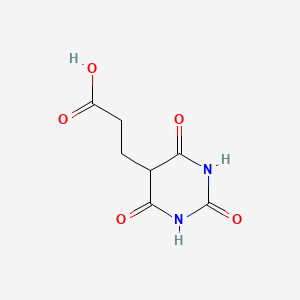
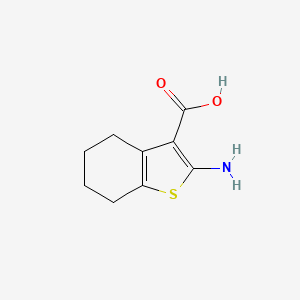
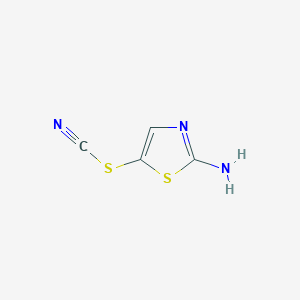

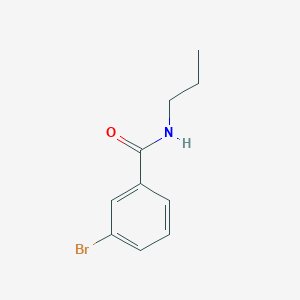
![4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid](/img/structure/B1335071.png)

![8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B1335077.png)
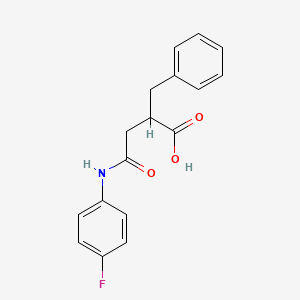


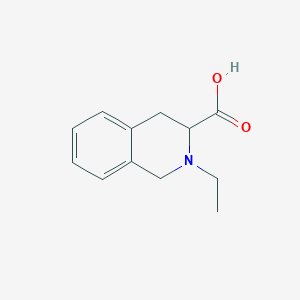
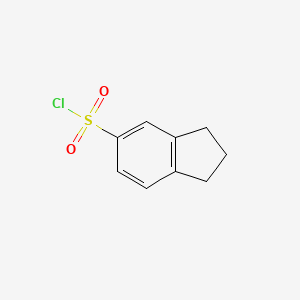
![3-[3-(2,3-Dimethyl-indol-1-yl)-2-hydroxy-propylamino]-propan-1-ol](/img/structure/B1335093.png)